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molecular formula C15H15NO2 B8726890 2-(Benzyloxy)-4,6-dimethylnicotinaldehyde

2-(Benzyloxy)-4,6-dimethylnicotinaldehyde

Cat. No. B8726890
M. Wt: 241.28 g/mol
InChI Key: HCWKSBWUTSLRDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09040515B2

Procedure details

35 g×2 batches: To a 0° C. solution of 2-(benzyloxy)-4,6-dimethylpyridine-3-carbaldehyde (Cpd X, 35.0 g, 145 mmol) in CH3OH (1000 mL) was added NaBH4 (6.60 g, 174 mmol) in portions. The reaction mixture was stirred at room temperature for 2 hours. The reaction mixture was concentrated under vacuum and the residue was diluted with NaHCO3 (sat., aq.). After the bubbling had stopped, the aqueous solution was extracted with EtOAc (2×500 mL). The combined organic layers were dried over Na2SO4, concentrated under vacuum, and purified by column chromatography (petroleum ether/EtOAc) to give [2-(benzyloxy)-4,6-dimethylpyridin-3-yl]methanol (Cpd Y, 43 g, 61%) as a colorless oil.
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[C:14]([CH:15]=[O:16])=[C:13]([CH3:17])[CH:12]=[C:11]([CH3:18])[N:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[BH4-].[Na+]>CO>[CH2:1]([O:8][C:9]1[C:14]([CH2:15][OH:16])=[C:13]([CH3:17])[CH:12]=[C:11]([CH3:18])[N:10]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=NC(=CC(=C1C=O)C)C
Name
Quantity
6.6 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
1000 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under vacuum
ADDITION
Type
ADDITION
Details
the residue was diluted with NaHCO3 (sat., aq.)
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted with EtOAc (2×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (petroleum ether/EtOAc)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=NC(=CC(=C1CO)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 43 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 121.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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